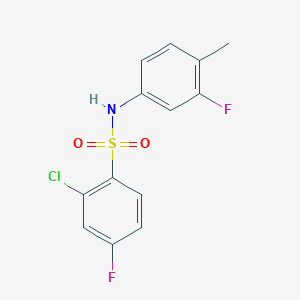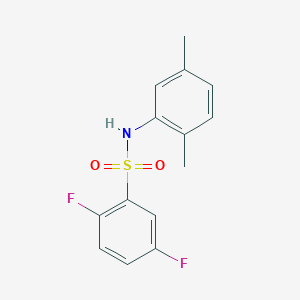
N-(5-bromopyridin-2-yl)-2-chlorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromopyridin-2-yl)-2-chlorobenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It features a pyridine ring substituted with a bromine atom at the 5-position and a benzenesulfonamide moiety with a chlorine atom at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyridin-2-yl)-2-chlorobenzenesulfonamide typically involves the reaction of 5-bromopyridine-2-amine with 2-chlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or acetonitrile and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-bromopyridin-2-yl)-2-chlorobenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the pyridine ring can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The sulfonamide group can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as DMF or DMSO at elevated temperatures.
Electrophilic Substitution: Reagents like chlorosulfonic acid or sulfur trioxide in solvents like chloroform or dichloromethane.
Oxidation and Reduction: Reagents like potassium permanganate for oxidation and sodium borohydride for reduction.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Electrophilic Substitution: Formation of sulfonated aromatic compounds.
Oxidation and Reduction: Formation of oxidized or reduced derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N-(5-bromopyridin-2-yl)-2-chlorobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections due to its sulfonamide moiety.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Wirkmechanismus
The mechanism of action of N-(5-bromopyridin-2-yl)-2-chlorobenzenesulfonamide is not well-documented. sulfonamides generally exert their effects by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(5-bromopyridin-2-yl)-2-bromobenzenesulfonamide
- N-(5-bromopyridin-2-yl)-2-fluorobenzenesulfonamide
- N-(5-bromopyridin-2-yl)-2-methylbenzenesulfonamide
Uniqueness
N-(5-bromopyridin-2-yl)-2-chlorobenzenesulfonamide is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with biological targets. The combination of these substituents can also affect the compound’s electronic properties, making it distinct from its analogs.
Eigenschaften
Molekularformel |
C11H8BrClN2O2S |
|---|---|
Molekulargewicht |
347.62 g/mol |
IUPAC-Name |
N-(5-bromopyridin-2-yl)-2-chlorobenzenesulfonamide |
InChI |
InChI=1S/C11H8BrClN2O2S/c12-8-5-6-11(14-7-8)15-18(16,17)10-4-2-1-3-9(10)13/h1-7H,(H,14,15) |
InChI-Schlüssel |
FVDSUXAHNGAJRI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NC2=NC=C(C=C2)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclopropyl-2-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B14931496.png)
![7-(4-fluorophenyl)-N-(5-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14931501.png)
![2-[(3-Methoxyphenoxy)methyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14931503.png)
![2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B14931505.png)
![4-{[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B14931518.png)
![2-fluoro-N-[4-(propan-2-yl)phenyl]benzenesulfonamide](/img/structure/B14931522.png)
![Methyl 4-{[(2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)carbonyl]amino}benzoate](/img/structure/B14931523.png)


![2-(2-methylphenoxy)-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide](/img/structure/B14931540.png)
![2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide](/img/structure/B14931545.png)
![7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14931548.png)
![4-(4-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)-2-bromo-6-ethoxyphenol](/img/structure/B14931553.png)
